N,N-diethyl-6-(4-fluorophenoxy)-1-hexanamine

Catalog No.
S5177907
CAS No.
418787-26-5
M.F
C16H26FNO
M. Wt
267.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-6-(4-fluorophenoxy)-1-hexanamine

CAS Number

418787-26-5

Product Name

N,N-diethyl-6-(4-fluorophenoxy)-1-hexanamine

IUPAC Name

N,N-diethyl-6-(4-fluorophenoxy)hexan-1-amine

Molecular Formula

C16H26FNO

Molecular Weight

267.38 g/mol

InChI

InChI=1S/C16H26FNO/c1-3-18(4-2)13-7-5-6-8-14-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3

InChI Key

DPULJQAZKVWSER-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCCCOC1=CC=C(C=C1)F

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=C(C=C1)F

Description

The exact mass of the compound N,N-diethyl-6-(4-fluorophenoxy)-1-hexanamine is 267.19984261 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization

N,N-diethyl-6-(4-fluorophenoxy)-1-hexanamine is a synthetic compound that can be prepared through various methods. Scientific literature describes a multi-step synthesis process involving the reaction of 4-fluorophenol with appropriate precursors, followed by subsequent transformations to obtain the desired final product. []

Studies have also explored the characterization of this compound using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These techniques provide information about the compound's structure, purity, and elemental composition, which are crucial for scientific research. []

Potential Applications

Scientific research has investigated the potential applications of N,N-diethyl-6-(4-fluorophenoxy)-1-hexanamine in various fields. Here are some potential areas of exploration:

  • Pharmacological studies: Some research explores the interaction of this compound with biological systems to assess potential pharmacological effects. However, more research is required to determine its efficacy and safety for any therapeutic use. []
  • Material science: The unique properties of this molecule, such as its functional groups, may be of interest for material science applications. Studies investigate its potential use in the development of new materials with specific properties. []

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

267.19984261 g/mol

Monoisotopic Mass

267.19984261 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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